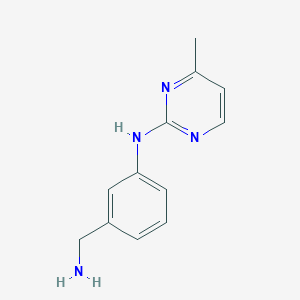
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring substituted with an azetidine moiety and an acetamide group. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide typically involves the reaction of 2-thiophenyl acetic acid with azetidine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidine amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties .
Mécanisme D'action
The mechanism of action of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-dinitrothiophen-2-yl)acetamide
- N-(thiophen-2-yl)nicotinamide derivatives
- 5-thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives
Uniqueness
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is unique due to the presence of both the azetidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
N-[5-(azetidin-3-yl)thiophen-2-yl]acetamide |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-3-2-8(13-9)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12) |
Clé InChI |
AVSMOHYDIFNXGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(S1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


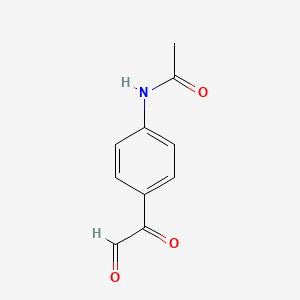
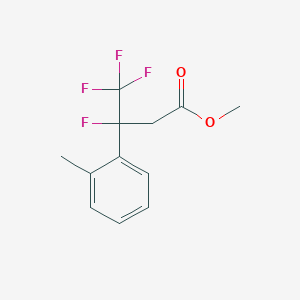
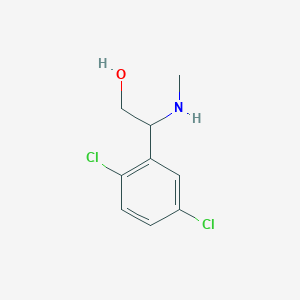
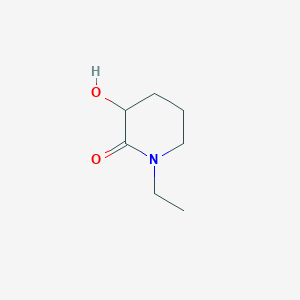
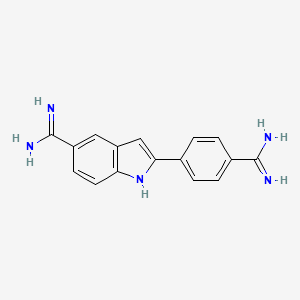
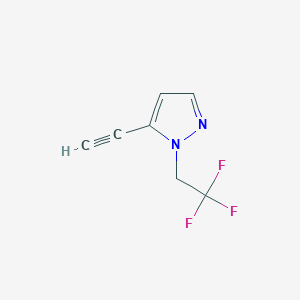

![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)



